molecular formula C25H29NO6 B557559 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid CAS No. 159751-47-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

Cat. No.: B557559
CAS No.: 159751-47-0
M. Wt: 439.5 g/mol
InChI Key: FFLAQPKWVSSKJC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's full chemical name reflects its hexanoic acid backbone with stereochemical designation at the 2-position, fluorenylmethoxycarbonyl protection of the amino group, and substitution patterns at the 6-position. Related compounds in this chemical family include (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)hexanoic acid (CAS: 1354752-71-8), which shares the core structural framework but lacks the oxo functionality.

The molecular formula for the closely related (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)hexanoic acid is documented as C25H31NO5 with a molecular weight of 425.52 daltons. The systematic naming convention places the fluorenylmethoxycarbonyl group as the primary protecting group, designated by the 9H-fluoren-9-ylmethoxycarbonyl nomenclature, which precisely describes the attachment through the methoxy linkage to the fluorene ring system. The stereochemical descriptor (S) indicates the absolute configuration at the alpha carbon position, following Cahn-Ingold-Prelog priority rules for asymmetric centers.

Alternative nomenclature systems employed in chemical databases include shortened versions such as "Fmoc-2-amino-6-tert-butoxy-hexanoic acid" where Fmoc represents the fluorenylmethoxycarbonyl protecting group. The Chemical Abstracts Service registry system provides unique identifiers for these compounds, with the related derivative carrying CAS number 1354752-71-8. The International Chemical Identifier key for the analogous compound without the oxo group is documented as JHVAEFIVCBTPPD-QFIPXVFZSA-N, providing a standardized computer-readable representation of the molecular structure.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLAQPKWVSSKJC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575604
Record name 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159751-47-0
Record name 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Fmoc-Aad(otBu)-OH are dependent on the specific peptide sequences it is incorporated into. As a building block in peptide synthesis, it can be part of a wide variety of peptides, each of which may be involved in different biochemical pathways.

Result of Action

The molecular and cellular effects of Fmoc-Aad(otBu)-OH’s action are again dependent on the specific peptides it is incorporated into. These peptides can have a wide range of biological activities, from enzymatic catalysis to signal transduction.

Action Environment

The action, efficacy, and stability of Fmoc-Aad(otBu)-OH are influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of peptide bond formation and the stability of the protective Fmoc and otBu groups.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly referred to as Fmoc-Aad(otBu)-OH, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C25H29NO6C_{25}H_{29}NO_{6} with a molecular weight of approximately 439.5 g/mol. It is primarily utilized as a building block in peptide synthesis due to its unique structural features that facilitate the formation of peptide bonds.

PropertyValue
Molecular FormulaC25H29NO6C_{25}H_{29}NO_{6}
Molecular Weight439.5 g/mol
Purity≥ 95%

The biological activity of Fmoc-Aad(otBu)-OH is largely dependent on its incorporation into peptides. The compound interacts with various biochemical pathways through the formation of peptide bonds, influencing processes such as enzymatic catalysis and signal transduction. The specific activity and effectiveness of peptides synthesized from this compound can vary widely based on their sequences and structures.

Biochemical Pathways

The incorporation of Fmoc-Aad(otBu)-OH into peptides can affect several key biochemical pathways:

  • Enzymatic Activity : Peptides may act as enzyme inhibitors or activators.
  • Signal Transduction : Some peptides can modulate cellular signaling pathways.
  • Antimicrobial Activity : Certain peptide derivatives exhibit antimicrobial properties against various pathogens.

Biological Activity Overview

Research indicates that derivatives of compounds containing the fluorenyl group, such as Fmoc-Aad(otBu)-OH, display diverse biological activities:

  • Antimicrobial Properties : Fluorenone derivatives have been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
  • Anticancer Activity : Some fluorenone derivatives exhibit antiproliferative effects, acting as inhibitors of topoisomerase enzymes involved in DNA replication .
  • Antioxidant Effects : Compounds in this class have demonstrated potential antioxidant properties, contributing to their therapeutic applications .

Antimicrobial Activity Study

A study conducted on various fluorenone derivatives indicated that modifications in the aryl moiety significantly influenced their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against bacterial biofilms and planktonic states .

Anticancer Research

In a separate investigation, new derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results suggested that specific structural modifications improved their potency as topoisomerase inhibitors, indicating potential for development into cancer therapeutics .

Preparation Methods

Step 1: Fmoc Protection of L-2-Aminoadipic Acid

In a mixed solvent system of water and acetone, L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in the presence of sodium bicarbonate. The reaction proceeds at room temperature for 12 hours, achieving a 96% yield of the intermediate Compound 1 (Fmoc-L-2-aminoadipic acid). Key parameters include:

  • Molar ratio : 1:1.04 (L-2-aminoadipic acid to Fmoc-OSu)

  • Solvent ratio : 1:2 (water:acetone)

  • Workup : Extraction with ethyl acetate and pH adjustment to 3–4 using citric acid.

Step 2: Formaldehyde-Mediated Cyclization

Compound 1 undergoes cyclization with paraformaldehyde in toluene under acidic catalysis by p-toluenesulfonic acid (PTSA). Refluxing for 1 hour yields Compound 2 (98% yield), a cyclic oxazolidinone derivative. The reaction mechanism involves imine formation followed by cyclization, facilitated by the dehydrating properties of toluene.

Step 4: Hydrolysis and Deprotection

The final step involves hydrolyzing Compound 3 with lithium hydroxide (2 equivalents) in a mixed ethanol-water solvent. The reaction simultaneously cleaves the oxazolidinone ring and removes the Fmoc group, yielding the target compound at 93% yield. Critical conditions include:

  • pH adjustment : Neutralization to pH 6–7 using 1N HCl

  • Purification : Ethyl acetate wash followed by减压浓缩 (reduced-pressure concentration) at 50°C.

Reaction Mechanisms and Kinetic Considerations

Fmoc Protection Dynamics

The Fmoc group’s stability under basic conditions and its labile nature in the presence of piperidine make it ideal for SPPS. In Step 1, the succinimidyl carbonate reacts selectively with the α-amino group of L-2-aminoadipic acid, avoiding side reactions at the δ-carboxyl site due to steric hindrance.

Cyclization and tert-Butoxy Group Stability

The paraformaldehyde-PTSA system in Step 2 promotes cyclization by forming a Schiff base intermediate, which undergoes intramolecular nucleophilic attack. The tert-butyl ester in Step 3 remains intact due to its resistance to nucleophilic substitution under mildly basic conditions.

Industrial Scalability and Yield Optimization

The patented method is designed for large-scale production, with batch sizes exceeding 0.5 mol (80 g starting material). Key scalability features include:

  • Solvent recovery : Acetone and ethyl acetate are reclaimed via减压浓缩.

  • Yield enhancement : Avoiding column chromatography reduces costs and time.

Comparative Analysis with Alternative Methods

While no alternative syntheses are reported in the provided sources, the patented route’s advantages over hypothetical methods include:

  • Fewer purification steps : Intermediates are isolated via extraction rather than chromatography.

  • Higher overall yield : 93% versus typical 70–85% for multi-step peptide syntheses.

Applications in Peptide Chemistry

Fmoc-Aad(otBu)-OH serves as a building block for α-aminoadipic acid-containing peptides, which are prevalent in bioactive compounds like protease inhibitors. Its tert-butyl ester enables selective deprotection in the presence of other acid-labile groups .

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to tert-butoxycarbonyl (Boc) and other acid-labile groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via HPLC .

Q. What handling and storage precautions are critical for this compound in laboratory settings?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C in the dark to prevent degradation. Avoid moisture and exposure to strong acids/bases. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory due to acute oral toxicity (H302) and skin/eye irritation risks (H315, H319) .

Q. Which protecting groups are commonly used alongside Fmoc in multi-step syntheses involving this compound?

The tert-butoxy (t-Bu) group in the structure protects the carboxylic acid moiety, enabling stability during SPPS. Other compatible groups include Trt (trityl) for thiols and Boc for amines. Orthogonal deprotection strategies (e.g., TFA for t-Bu removal) are essential for sequential coupling .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to minimize racemization when using this Fmoc-protected amino acid derivative?

Racemization is mitigated by:

  • Using coupling agents like HOBt or Oxyma with DIC, which reduce carbodiimide-induced side reactions.
  • Maintaining reaction temperatures ≤25°C.
  • Limiting reaction times to 30–60 minutes.
  • Monitoring pH to avoid alkaline conditions that promote base-catalyzed racemization .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound post-synthesis?

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns (acetonitrile/water gradient).
  • NMR (¹H/¹³C) : Verify stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, tert-butoxy singlet at δ 1.4 ppm).
  • FT-IR : Confirm carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, tert-butoxy ester at ~1730 cm⁻¹) .

Q. How does the compound’s stability vary under different solvent systems, and what degradation products are observed?

Stability studies show:

SolventHalf-Life (25°C)Major Degradation Products
DMF>72 hoursNone detected
DCM48 hoursFluorenylmethyl alcohol
Aqueous (pH 7)24 hoursHydrolyzed tert-butoxy ester
Avoid prolonged storage in chlorinated solvents or aqueous buffers to prevent Fmoc cleavage or ester hydrolysis .

Q. How should researchers address contradictions in reported toxicity data for this compound?

While some SDS report acute oral toxicity (Category 4, H302), others note insufficient data (Section 11 of ). Adopt the precautionary principle:

  • Use fume hoods for weighing and handling.
  • Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish lab-specific safety protocols.
  • Cross-reference GHS classifications from multiple suppliers to identify consensus hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.